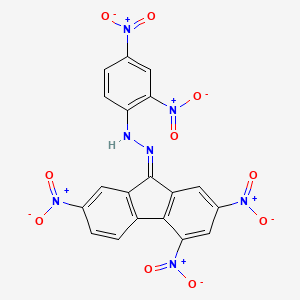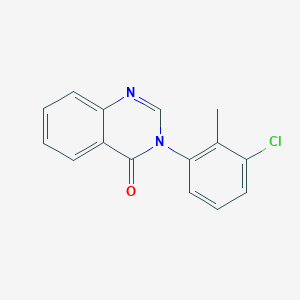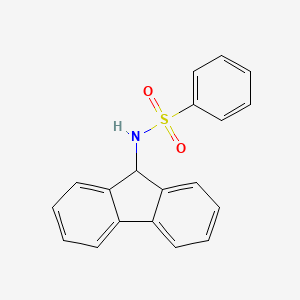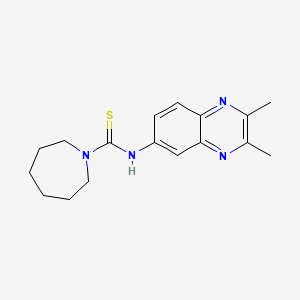![molecular formula C18H15NO3S B5768229 {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)
{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid, also known as MAT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid involves the inhibition of COX-2 activity, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid can reduce inflammation and pain. Additionally, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects. However, the exact biochemical and physiological effects of {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid are still under investigation.
実験室実験の利点と制限
One advantage of using {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid is relatively easy to synthesize using established methods. However, one limitation of using {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the investigation of {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid. One potential direction is the development of more efficient synthesis methods for {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid and its derivatives. Another direction is the investigation of the potential applications of {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid in other fields, such as materials science and environmental science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid and its potential as a therapeutic agent.
合成法
{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid can be synthesized using various methods, including the reaction of 2-naphthylamine and 2-thienylacetic acid in the presence of a coupling agent. Another method involves the reaction of 2-naphthylamine with 2-bromo-3-methylthiophene in the presence of a palladium catalyst. Both methods have been reported to yield {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid with high purity.
科学的研究の応用
{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been investigated as a potential anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase-2 (COX-2) activity. In organic synthesis, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been used as a building block for the synthesis of various compounds, including heterocyclic compounds. In materials science, {2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid has been studied for its potential use in organic solar cells and organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
2-[2-methyl-5-(naphthalen-2-ylcarbamoyl)thiophen-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-11-14(10-17(20)21)9-16(23-11)18(22)19-15-7-6-12-4-2-3-5-13(12)8-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXMAWNVLKCEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC3=CC=CC=C3C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-((2-naphthylamino)carbonyl)-3-thienyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)

![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)


![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)
![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)

![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)